

# Physical properties of Azetidine-3-carbonitrile hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Azetidine-3-carbonitrile hydrochloride

**Cat. No.:** B1520942

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Azetidine-3-carbonitrile Hydrochloride**

## Introduction: The Azetidine Scaffold in Modern Chemistry

**Azetidine-3-carbonitrile hydrochloride** is a key heterocyclic building block in medicinal chemistry and organic synthesis.<sup>[1]</sup> As a four-membered saturated ring containing a nitrogen atom, the azetidine core imparts unique conformational rigidity and metabolic stability to molecules. The presence of a carbonitrile group at the 3-position provides a versatile chemical handle for further synthetic elaboration, while the hydrochloride salt form enhances stability and aqueous solubility, making it highly amenable to various reaction conditions.<sup>[1]</sup> This guide offers an in-depth examination of its core physical properties, providing researchers with the foundational knowledge and practical methodologies required for its effective use.

## Core Physical and Chemical Identifiers

A comprehensive understanding of a compound begins with its fundamental properties. This data, compiled from various chemical repositories and suppliers, serves as the primary reference for handling, characterization, and experimental design.

Property	Value	Source(s)
CAS Number	345954-83-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>7</sub> CIN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	118.56 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Off-white to yellow solid	<a href="#">[1]</a>
Purity	Commercially available, typically ≥95%	<a href="#">[6]</a>
Boiling Point	227.7°C at 760 mmHg (Predicted)	<a href="#">[5]</a>
Storage	Store in freezer (-20°C) under inert atmosphere	<a href="#">[4]</a> <a href="#">[5]</a>

**A Note on Boiling Point:** The listed boiling point is a predicted value, likely for the free base form. As a hydrochloride salt, the compound is expected to decompose at elevated temperatures rather than boil. Experimental determination via thermogravimetric analysis (TGA) would be required to identify the decomposition temperature.

Caption: Chemical structure of **Azetidine-3-carbonitrile Hydrochloride**.

## Experimental Determination of Physical Properties

The following protocols outline the standard methodologies for characterizing a novel or newly synthesized batch of **Azetidine-3-carbonitrile hydrochloride**, ensuring its identity, purity, and suitability for downstream applications.

### Melting Point Determination

**Expertise & Causality:** The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and widen the melting range. For a hygroscopic salt, proper sample preparation is paramount to obtaining an accurate reading.

Protocol:

- Sample Preparation: Dry the solid sample under high vacuum for at least 4 hours to remove any residual moisture or solvent.
- Loading: Tightly pack the dried sample into a capillary tube to a depth of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
- Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.
- Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
- Recording: Record the temperature at which the first liquid phase appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Trustworthiness: The protocol's validity is ensured by using a calibrated instrument and performing a two-stage heating process. Repeating the measurement confirms the reproducibility of the result. While no definitive melting point is consistently published, this rigorous method provides a reliable, batch-specific value.[1][7]

## Solubility Assessment

Expertise & Causality: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and DMSO due to favorable ion-dipole interactions.[1] Assessing solubility in a range of solvents is crucial for selecting appropriate systems for reactions, purification, and biological assays.

Protocol:

- Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate).
- Sample Addition: Add 1 mg of the compound to each vial. Stopper and vortex for 30 seconds. Visually inspect for dissolution.

- Incremental Addition: If dissolved, continue adding the compound in known increments (e.g., 5 mg, 10 mg) until a saturated solution (visible solid remains) is achieved. Vortex for 30 seconds after each addition.
- Quantification: Calculate the approximate solubility in mg/mL for each solvent. For poorly soluble systems, this provides an "insoluble" or "<1 mg/mL" result.

Trustworthiness: This method provides a systematic and semi-quantitative assessment of solubility. By testing a spectrum of solvents from polar to nonpolar, a reliable solubility profile is established, guiding future experimental design.

## Spectroscopic Characterization

Expertise & Causality: NMR is the most powerful tool for elucidating the chemical structure of an organic molecule.  $^1\text{H}$  NMR provides information on the number of different types of protons and their connectivity, while  $^{13}\text{C}$  NMR reveals the number and electronic environment of the carbon atoms. For **Azetidine-3-carbonitrile hydrochloride**, DMSO-d<sub>6</sub> is a suitable solvent due to its ability to dissolve the polar salt and the presence of an exchangeable proton (N-H) that can be observed.

Protocol:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Analysis: Transfer the solution to an NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer.
- Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the  $^1\text{H}$  spectrum to the residual DMSO solvent peak ( $\delta \approx$  2.50 ppm) and the  $^{13}\text{C}$  spectrum to the DMSO-d<sub>6</sub> carbon signals ( $\delta \approx$  39.52 ppm).

Expected Results & Interpretation:

- $^1\text{H}$  NMR (400 MHz, DMSO-d<sub>6</sub>):

- Azetidine Ring Protons (CH<sub>2</sub>): Expect complex multiplets between  $\delta$  3.5-4.5 ppm. The non-equivalence of the protons adjacent to the nitrogen and the chiral center at C3 leads to complex splitting patterns.
- Methine Proton (CH): A multiplet, likely a quintet or similar, is expected for the proton at the C3 position, coupled to the adjacent CH<sub>2</sub> groups. This peak would likely appear between  $\delta$  3.0-4.0 ppm.
- Amine Proton (NH<sub>2</sub><sup>+</sup>): A broad singlet is expected at high chemical shift ( $\delta$  > 9.0 ppm), characteristic of an ammonium proton. Its integration should correspond to two protons.

- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):
  - Nitrile Carbon (C≡N): A signal is expected in the characteristic nitrile region,  $\delta$  ≈ 115-125 ppm.[8]
  - Azetidine Ring Carbons (CH<sub>2</sub>): Signals for the two CH<sub>2</sub> carbons bonded to the nitrogen are expected in the range of  $\delta$  ≈ 40-55 ppm.[9]
  - Methine Carbon (CH): The signal for the carbon at the C3 position is expected to be further downfield, likely in the  $\delta$  25-40 ppm range.

**Expertise & Causality:** FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorbances will confirm the presence of the nitrile group (C≡N) and the ammonium salt.

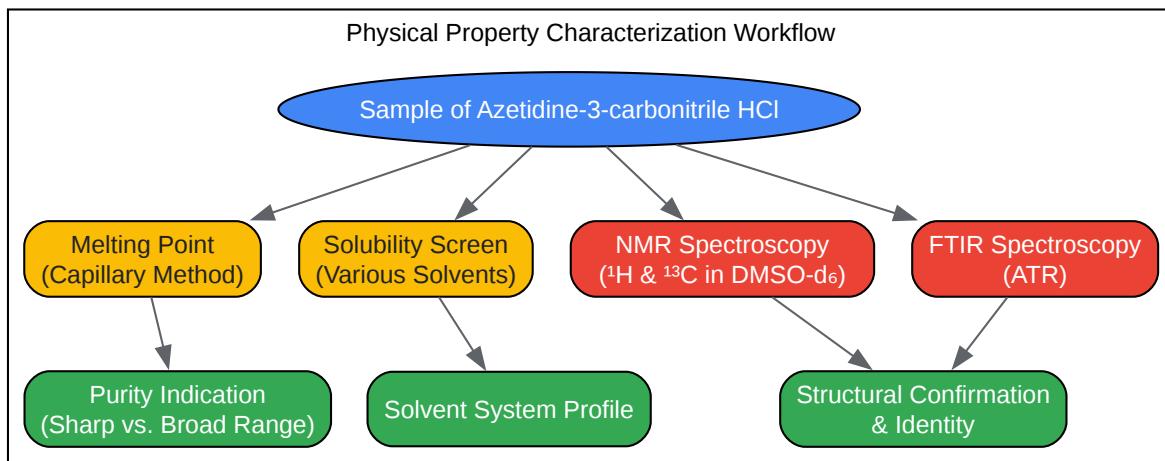
Protocol:

- Sample Preparation: Use a solid-state sampling method, typically an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.
- Background Scan: Perform a background scan with no sample present to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Place a small amount of the solid on the ATR crystal, apply pressure to ensure good contact, and collect the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

#### Expected Results & Interpretation:

- N-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3200  $\text{cm}^{-1}$ , which is characteristic of the N-H stretching vibrations in an ammonium hydrochloride salt.
- C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000  $\text{cm}^{-1}$ .
- C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260  $\text{cm}^{-1}$ , which is definitive for the nitrile functional group.



[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of the compound.

## Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of **Azetidine-3-carbonitrile hydrochloride**.

- Storage: The compound should be stored in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[4][5] This prevents degradation from moisture and atmospheric contaminants.
- Handling: Due to its potential toxicity and irritant nature, handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride [cymitquimica.com]
- 2. Azetidine-3-carbonitrile hydrochloride | C4H7CIN2 | CID 45072465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]
- 5. rvrlabs.com [rvrlabs.com]
- 6. 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]
- 8. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [Physical properties of Azetidine-3-carbonitrile hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520942#physical-properties-of-azetidine-3-carbonitrile-hydrochloride>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)